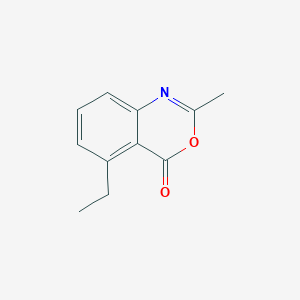
1-Phenyl-2-(phenylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(phenylamino)ethan-1-ol is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to an ethan-1-ol backbone, with an additional phenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(phenylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of N-phenyl-2-nitroethene using sodium borohydride in the presence of ethanol. Another method includes the reduction of N-phenyl-2-nitroethene using hydrogen gas and palladium on carbon as a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The choice of reducing agent and catalyst can vary based on the desired efficiency and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-(phenylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound to produce different derivatives.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with palladium on carbon are frequently used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine: Its anti-inflammatory and antioxidant properties have been explored for potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The exact mechanism of action of 1-Phenyl-2-(phenylamino)ethan-1-ol is not fully understood. it is suggested that its anti-inflammatory and antioxidant properties are due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. Additionally, its potential anticancer properties may be attributed to its ability to induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(phenylamino)ethan-1-ol can be compared with other similar compounds, such as:
N-(1-phenylethyl)-N-phenylhydroxylamine: This compound shares a similar structure but differs in its functional groups.
2-Phenyl-2-(phenylamino)ethan-1-ol: Another closely related compound with slight variations in its molecular structure.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-anilino-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMOJBRNGQDSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
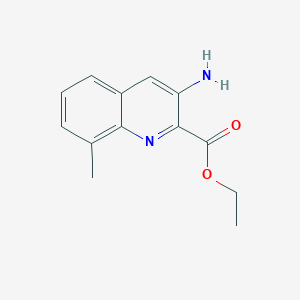
![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)

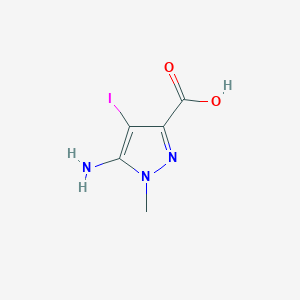
![Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate](/img/structure/B13658620.png)

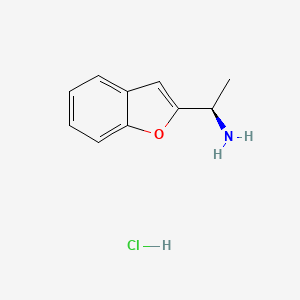
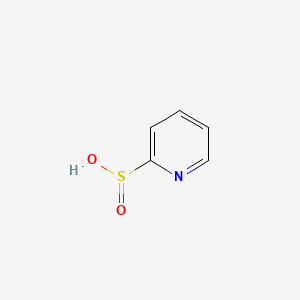
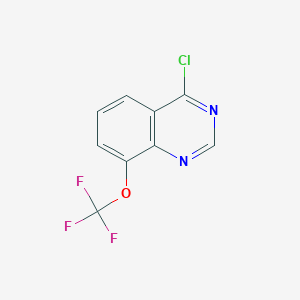
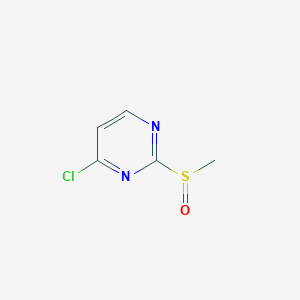
![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)
![methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate](/img/structure/B13658655.png)

